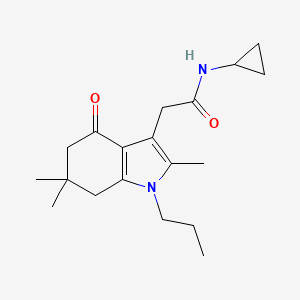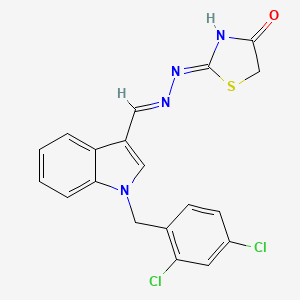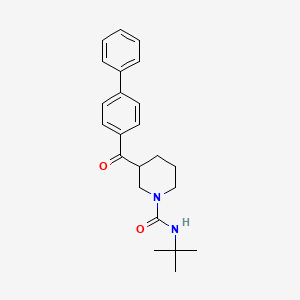
1-benzyl-N-(1-isopropyl-2-methylpropyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(1-isopropyl-2-methylpropyl)-4-piperidinecarboxamide, commonly known as IBMPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
IBMPBD is known to act as a positive allosteric modulator of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and neurotransmitter release. By binding to the sigma-1 receptor, IBMPBD enhances its activity, leading to the downstream effects that are responsible for its pharmacological properties.
Biochemical and Physiological Effects
IBMPBD has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. Additionally, IBMPBD has been shown to enhance the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in the growth, survival, and function of neurons.
実験室実験の利点と制限
One of the advantages of using IBMPBD in lab experiments is its high potency and selectivity for the sigma-1 receptor, which allows for precise modulation of its activity. Additionally, IBMPBD is relatively stable and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using IBMPBD is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on IBMPBD. One area of interest is the development of novel pain medications based on the analgesic properties of IBMPBD. Additionally, the potential use of IBMPBD in the treatment of neurological disorders, such as epilepsy and schizophrenia, warrants further investigation. Finally, the molecular mechanisms underlying the effects of IBMPBD on the sigma-1 receptor and its downstream signaling pathways require further elucidation.
Conclusion
In conclusion, IBMPBD is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its high potency and selectivity for the sigma-1 receptor make it an attractive candidate for the development of novel medications. Further research is needed to fully understand the molecular mechanisms underlying its pharmacological effects and to explore its potential use in the treatment of various diseases.
合成法
The synthesis of IBMPBD involves the reaction of 1-benzyl-4-piperidone with isopropylamine and 2-methyl-1-propanol in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization, to obtain a pure form of IBMPBD.
科学的研究の応用
IBMPBD has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess analgesic properties, making it a promising candidate for the development of novel pain medications. Additionally, IBMPBD has been shown to exhibit anticonvulsant and antipsychotic effects, highlighting its potential use in the treatment of neurological disorders.
特性
IUPAC Name |
1-benzyl-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-15(2)19(16(3)4)21-20(23)18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXYIOFCVXJRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6136088.png)
![(3-{5-[3-(diethylamino)-1-propyn-1-yl]-2,4-dipropoxyphenyl}-2-propyn-1-yl)diethylamine dihydrochloride](/img/structure/B6136106.png)
![1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B6136115.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6136118.png)


![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6136132.png)

![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)
![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)
